![molecular formula C14H11NO2 B10812817 3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B10812817.png)
3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications. The compound features a benzene ring fused with an oxazole ring, making it a bicyclic structure with significant potential for functionalization and derivatization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-aminophenol with benzyl halides under basic conditions. One common method includes the use of sodium hydroxide as a base and ethanol as a solvent. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and selectivity. Catalysts such as FeCl3 and various metal catalysts are used in aerobic oxidation reactions to synthesize benzoxazole derivatives. These methods are optimized for large-scale production, ensuring high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include FeCl3 and other metal catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl halides and alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities and improved pharmacological profiles .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Benzoxazole derivatives, including 3-benzyl-2,3-dihydro-1,3-benzoxazol-2-one, have been extensively studied for their antimicrobial properties. A study demonstrated that various benzoxazole derivatives exhibited significant antibacterial and antifungal activities against a range of pathogens. The structure-activity relationship (SAR) indicated that modifications at specific positions on the benzoxazole ring could enhance biological activity .
Anticancer Properties
Research has shown that certain derivatives of benzoxazoles are effective against various cancer cell lines. For instance, this compound has been evaluated for its cytotoxic effects on human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The presence of specific substituents on the benzoxazole core significantly influenced the cytotoxicity observed .
Neurological Disorders
Recent studies have highlighted the potential of benzoxazole derivatives as therapeutic agents in treating neurological disorders such as Gaucher’s and Krabbe’s diseases. Compounds containing the benzoxazolone moiety have shown promise in reducing toxic lipid levels in animal models, suggesting their utility in managing lysosomal storage disorders .
Synthetic Applications
Catalysis
The synthesis of benzoxazole derivatives often employs catalytic methods that utilize this compound as a precursor or catalyst. Techniques involving green chemistry approaches have been developed to synthesize these compounds efficiently while minimizing environmental impact. For instance, recent methodologies have utilized eco-friendly catalysts for the condensation reactions necessary for synthesizing various benzoxazole derivatives .
Material Science
In material science, benzoxazole compounds are being explored for their potential in developing functional materials due to their unique electronic properties. The incorporation of this compound into polymer matrices has been investigated for applications in organic electronics and photonic devices .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of benzoxazole derivatives were synthesized and tested for antimicrobial activity against E. coli and Candida albicans. The results indicated that certain substitutions on the benzoxazole ring significantly enhanced the antimicrobial potency compared to standard antibiotics .
Case Study 2: Anticancer Activity Evaluation
In vitro studies assessed the anticancer potential of this compound derivatives against various cancer cell lines. The findings revealed that specific structural modifications led to increased apoptosis in cancer cells, establishing a promising avenue for further drug development .
Mechanism of Action
The mechanism of action of 3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Substituted-1,3-benzoxazole: Known for their anticancer and antimicrobial activities.
3-(3-Substituted)propyl-1,3-benzoxazol-2(3H)-one: Exhibits potent cytotoxic effects against cancer cell lines.
5-Chloro-3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one: Used in medicinal chemistry for its biological activities.
Uniqueness
3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique benzyl substitution, which can enhance its biological activity and provide a distinct pharmacological profile compared to other benzoxazole derivatives.
Biological Activity
3-Benzyl-2,3-dihydro-1,3-benzoxazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and research findings.
Chemical Structure and Properties
The compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. Its molecular formula is , with a molecular weight of approximately 189.21 g/mol. The presence of the benzyl group enhances its reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains:
Bacterial Strain | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Bacillus subtilis (Gram-positive) | Moderate activity | 32 µg/mL |
Escherichia coli (Gram-negative) | Low activity | 128 µg/mL |
Candida albicans (fungal) | Moderate antifungal activity | 64 µg/mL |
These findings suggest that while the compound may not be broadly effective against all pathogens, it shows selective activity against certain Gram-positive bacteria and fungi .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on several cancer cell lines:
Cancer Cell Line | IC50 Value (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
A549 (lung cancer) | 20 |
HepG2 (liver cancer) | 25 |
In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially making it a candidate for further development as an anticancer agent .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets. It may modulate enzyme activities or alter signaling pathways associated with cell proliferation and survival .
Case Studies and Research Findings
A significant study conducted by Zhang et al. (2020) evaluated a series of benzoxazole derivatives for their biological activities, including the compound . The study found that modifications to the benzoxazole core could enhance both antimicrobial and anticancer activities, establishing a structure–activity relationship (SAR) that guides future synthesis efforts .
Another research effort focused on the synthesis of novel derivatives of benzoxazoles and their evaluation for antimicrobial properties. The findings indicated that introducing various substituents could significantly affect the biological profile of these compounds .
Properties
IUPAC Name |
3-benzyl-1,3-benzoxazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14-15(10-11-6-2-1-3-7-11)12-8-4-5-9-13(12)17-14/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCGDHFJQQKIBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801428 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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